molecular formula C21H23N3OS B3010633 N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-57-2

N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B3010633
CAS No.: 851131-57-2
M. Wt: 365.5
InChI Key: XCVQNJGABUQHHS-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring a 3,5-dimethylphenyl group attached to the amide nitrogen and a sulfanyl-linked imidazole moiety substituted with a 2,3-dimethylphenyl group. Cryo-EM studies reveal its coordination with nickel ions in the active site of Helicobacter pylori urease (PDB ID: 6ZJA), suggesting therapeutic relevance for conditions like hepatic encephalopathy and bacterial infections .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-14-10-15(2)12-18(11-14)23-20(25)13-26-21-22-8-9-24(21)19-7-5-6-16(3)17(19)4/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVQNJGABUQHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced by reacting the imidazole derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug development.

    Therapeutic Applications:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Data Tables: Key Structural and Functional Comparisons

Table 1. Structural Parameters of Selected Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target
Target Compound C₂₃H₂₃N₃O₂S 433.55 3,5-Dimethylphenyl, Imidazole-sulfanyl H. pylori Urease
SHA C₁₇H₁₈N₄O₂S 387.47 Hydroxylamine, Imidazole-sulfanyl H. pylori Urease
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide C₁₁H₁₁Cl₃N₂O 289.57 3,5-Dimethylphenyl, Trichloro Crystallography Studies
N-(4-Fluorobenzyl)-Derivative C₂₃H₂₅FN₄O₃S 456.54 4-Fluorobenzyl, Hydroxymethyl-imidazole Enzyme Inhibition

Research Findings and Mechanistic Insights

  • Cryo-EM Structural Analysis : The target compound binds to H. pylori urease via sulfanyl-imidazole coordination to nickel ions, analogous to SHA but with reduced affinity due to steric bulk from the 2,3-dimethylphenyl group .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) in analogs like N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide increase crystallographic stability but reduce bioavailability .
  • Fluorinated Derivatives : Fluorobenzyl substitutions improve membrane permeability but introduce metabolic liabilities, as seen in the N-(4-fluorobenzyl) analog .

Biological Activity

N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H20N2SC_{17}H_{20}N_2S with a molecular weight of approximately 304.42 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this structure. For instance, derivatives containing similar imidazole and sulfanyl groups have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Compound AMRSA1 µg/mL
Compound BVRE2 µg/mL
Compound CCandida auris0.5 µg/mL

These findings suggest that modifications in the structure can significantly enhance antimicrobial efficacy.

Anticancer Activity

The compound's anticancer properties have also been investigated. Studies indicate that certain analogs exhibit cytotoxic effects against various cancer cell lines. For example, a related thiazole derivative demonstrated a reduction in cell viability in colorectal cancer (Caco-2) cells by approximately 39.8% compared to untreated controls (p < 0.001) .

Table 2: Anticancer Activity Against Different Cell Lines

Compound NameCell LineViability Reduction (%)Reference
Compound DCaco-239.8
Compound EA54935.0
Compound FHeLa27.2

These results indicate that the structural features of the compound may play a crucial role in its anticancer activity.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against drug-resistant bacterial strains. The results showed a significant reduction in bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics.
  • Case Study on Cancer Cell Lines : Another investigation focused on the compound's effects on various cancer cell lines. The study found that specific substitutions on the imidazole ring enhanced cytotoxicity against Caco-2 cells while maintaining selectivity towards other cell types, suggesting a promising avenue for targeted cancer therapies.

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